4-Fluoro-1H-indazole-3,6-diol
Description
Properties
IUPAC Name |
4-fluoro-6-hydroxy-1,2-dihydroindazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2/c8-4-1-3(11)2-5-6(4)7(12)10-9-5/h1-2,11H,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZFOCFISXFNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Fluoro 1h Indazole 3,6 Diol and Its Functional Analogs
Methodologies for the Construction of the Indazole Ring System
The formation of the bicyclic indazole core is a foundational step in the synthesis of complex derivatives. Numerous methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.
Cyclization Reactions and Annulation Strategies
Cyclization reactions are a cornerstone of indazole synthesis. Traditional methods often involve the diazotization of o-methyl substituted anilines followed by a base-promoted cyclization. Modern strategies frequently employ intramolecular cyclization of appropriately substituted precursors. For instance, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a mild and operationally simple route to indazoles with broad functional group tolerance.
Annulation strategies, which build the pyrazole (B372694) ring onto a pre-existing benzene (B151609) ring, have also emerged as powerful tools. A [3+2] annulation approach using arynes and hydrazones can construct the 1H-indazole skeleton. Another effective method is the Cadogan reductive cyclization, where ortho-imino-nitrobenzene substrates are treated with a reducing agent like tri-n-butylphosphine to afford 2H-indazoles under mild conditions. Transition-metal-catalyzed C-H activation followed by annulation has also been developed as a step-economic approach to building functionalized indazoles.
Palladium-Catalyzed and Other Transition Metal-Mediated Syntheses
Transition metal catalysis has revolutionized the synthesis of indazoles, offering high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent for both constructing the indazole ring and for its subsequent functionalization.
One common approach involves the intramolecular N-arylation of o-haloarylhydrazones. For example, the cyclization of arylhydrazones derived from 2-bromoaldehydes can be achieved using a palladium catalyst like Pd(dba)₂ with chelating phosphine (B1218219) ligands such as rac-BINAP or dppf.
The Suzuki-Miyaura cross-coupling reaction is a highly effective palladium-catalyzed method for creating C-C bonds to functionalize the indazole core, for instance, by coupling bromo-indazoles with various organoboronic acids. This technique is valued for its mild reaction conditions and tolerance of a wide range of functional groups.
Beyond palladium, other transition metals like rhodium and copper are also employed. Rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with aldehydes or alkenes provides direct access to N-aryl-2H-indazoles. Copper-catalyzed reactions, such as the coupling of N-acyl-N'-substituted hydrazines with 2-bromoarylcarbonyl compounds, can also yield 1-aryl-1H-indazoles.
| Catalyst System | Base | Solvent | Reaction Time | Temperature | Yield | Reference |
| PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/Water | 8-12 hours | 100 °C | Moderate to Good | |
| Pd(dba)₂ / rac-BINAP | Cs₂CO₃ | Toluene | 12 hours | Reflux | 40% | |
| [Cp*RhCl₂]₂ / AgSbF₆ | NaOAc | Dioxane | 24 hours | 100 °C | Good | |
| CuI / 4-hydroxy-L-proline | K₂CO₃ | DMF | Not Specified | Not Specified | Good to Excellent |
1,3-Dipolar Cycloaddition Reactions in Indazole Formation
The 1,3-dipolar cycloaddition is a powerful and convergent method for constructing the indazole ring system, typically involving a [3+2] cycloaddition between a 1,3-dipole and a dipolarophile. A classic example is the reaction of diazomethane (B1218177) derivatives with benzyne.
More recent advancements utilize in situ generated dipoles. Nitrile imines, generated from hydrazonoyl halides, undergo rapid [3+2] cycloaddition with arynes to afford N(1)-C(3) disubstituted indazoles in good yields within minutes. Similarly, diazo compounds generated in situ from N-tosylhydrazones can react with arynes to produce 3-substituted indazoles.
Sydnones, which are stable, cyclic 1,3-dipoles, have also been employed in reactions with arynes. This process yields 2H-indazoles cleanly and efficiently under mild conditions, proceeding through a bicyclic adduct that spontaneously extrudes carbon dioxide.
| 1,3-Dipole Source | Dipolarophile | Conditions | Product | Yield | Reference |
| Nitrile Imines (in situ) | Benzyne (from silylaryl triflate) | CsF / 18-crown-6, THF | 1,3-Disubstituted-1H-indazoles | Moderate to Excellent | |
| Diazo Compounds (from N-tosylhydrazones) | Benzyne | CsF, CH₃CN | 3-Substituted-1H-indazoles | Good | |
| Sydnones | Benzyne | TBAF, THF | 2-Substituted-2H-indazoles | Good to Excellent |
Regioselective Functionalization of the Indazole Core
Due to the presence of two nitrogen atoms and several carbon atoms, achieving regioselective functionalization of the indazole core is crucial for synthesizing specific isomers. N-alkylation, for instance, can occur at either the N-1 or N-2 position, and the outcome is often influenced by the reaction conditions (base, solvent) and the nature of the substituents on the indazole ring.
For C-H functionalization, transition-metal-catalyzed direct C-H activation has become a powerful strategy. For example, palladium-catalyzed reactions can direct substitution to specific positions. Halogenation at a specific carbon, such as C7-bromination of 4-substituted 1H-indazoles, provides a handle for further functionalization via cross-coupling reactions like the Suzuki-Miyaura coupling. Similarly, C3-halogenation is a useful step for introducing various substituents at that position through subsequent metal-catalyzed reactions.
Strategies for Fluorine Introduction into Indazole Scaffolds
The introduction of fluorine atoms into organic molecules can significantly alter their biological and physical properties. For a target like 4-Fluoro-1H-indazole-3,6-diol, the regioselective installation of the fluorine atom onto the pre-formed indazole ring is a key challenge.
Direct Fluorination Approaches and Reagent Development
Direct electrophilic fluorination is a primary strategy for introducing fluorine onto electron-rich aromatic and heteroaromatic rings. This involves reacting the indazole substrate with an electrophilic source of fluorine ("F+"). While elemental fluorine is highly reactive and hazardous, a range of safer and more selective N-F reagents have been developed.
Among the most common and effective electrophilic fluorinating agents are N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). NFSI is a stable, crystalline solid that has been successfully used for the metal-free, regioselective C-3 fluorination of 2H-indazoles in water, proceeding via a proposed radical pathway. Selectfluor® is another user-friendly, non-volatile reagent known for its broad applicability in fluorinating various nucleophiles. The choice of reagent and reaction conditions can be tuned to control the regioselectivity of the fluorination on the indazole scaffold.
| Reagent | Full Name | Properties | Typical Use | Reference |
| NFSI | N-Fluorobenzenesulfonimide | Stable, crystalline solid, easy to handle | Electrophilic fluorination of arenes, heterocycles, amides | |
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Mild, air- and moisture-stable, non-volatile | Electrophilic fluorination of enamines, dicarbonyl compounds, electron-rich aromatics | |
| NFOBS | N-Fluoro-o-benzenedisulfonimide | Effective N-F reagent | Electrophilic fluorination |
Synthesis via Fluorinated Building Blocks
The construction of the 4-fluoroindazole skeleton predominantly relies on the use of pre-fluorinated aromatic precursors, which ensures the unambiguous placement of the fluorine atom. A common strategy involves the cyclization of a suitably substituted fluorinated phenylhydrazine (B124118) or a related derivative.
A plausible and efficient route would commence with a fluorinated aniline (B41778) derivative, such as 3-fluoro-4,x-disubstituted aniline, where the additional substituents can be precursors to the diol functionality, such as methoxy (B1213986) groups. The synthesis of related fluoroindazoles, for instance, has been achieved starting from materials like 3-fluoro-2-methylaniline. The general sequence involves:
Diazotization: The fluorinated aniline is converted into a diazonium salt.
Reduction: The diazonium salt is reduced to form a phenylhydrazine intermediate.
Cyclization: The phenylhydrazine is then cyclized with a suitable partner to form the pyrazole ring of the indazole system. Numerous methods for indazole synthesis, such as the Jacobsen or Davis-Beirut reactions, can be adapted for this purpose.
Alternatively, modern transition metal-catalyzed methods offer direct pathways. For example, palladium-catalyzed C-H amination reactions of arylhydrazones can be employed. nih.gov Starting with a hydrazone derived from a fluorinated aryl ketone or aldehyde allows for the direct formation of the indazole C-N bond. The choice of the specific fluorinated building block is critical and dictates the subsequent reaction conditions needed to complete the heterocyclic core.
| Starting Material Class | Key Transformation | Resulting Intermediate/Product | Reference |
| Fluorinated Anilines | Diazotization, Reduction, Cyclization | Fluorinated Phenylhydrazine, 4-Fluoroindazole Core | nih.gov |
| Fluorinated Arylhydrazones | Intramolecular C-H Amination (Pd-catalyzed) | 4-Fluoroindazole Core | nih.gov |
| o-Haloaryl N-sulfonylhydrazones | Copper-catalyzed Cyclization | 1H-Indazole Core | nih.gov |
Influence of Fluorine on Reaction Pathways and Selectivity
The presence of a fluorine atom at the C-4 position of the indazole ring exerts a profound influence on the molecule's reactivity and the selectivity of synthetic transformations. This is attributable to fluorine's high electronegativity and its relatively small size.
Electronic Effects: Fluorine acts as a strong electron-withdrawing group via the inductive effect (-I), which lowers the electron density of the entire aromatic system. This deactivation can affect the conditions required for electrophilic aromatic substitution on the benzene ring. Conversely, it can activate the ring towards nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present. The fluorine atom also influences the acidity of the N-H protons of the pyrazole ring, potentially affecting N-alkylation or N-acylation reactions. acs.org
Reaction Pathways: The inductive effect can alter the regioselectivity of reactions. For instance, in electrophilic substitution reactions, the deactivating nature of fluorine may direct incoming electrophiles to specific positions, although the directing effects of the existing diol and pyrazole ring nitrogens would also play a crucial role. In metal-catalyzed cross-coupling reactions, the C-F bond is generally stable, allowing for functionalization at other positions (e.g., C-3, C-5, C-7) if they are pre-functionalized with halides like bromine or iodine. mdpi.com
Conformational and Binding Properties: The C-F bond can participate in non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. This can influence the conformation of the molecule and its binding affinity to biological targets, a key consideration that often guides the synthetic design of fluorinated drug candidates.
Synthesis and Derivatization of Diol Functionalities on Aromatic and Heteroaromatic Systems
The introduction and subsequent modification of two hydroxyl groups on the indazole core require careful planning, often involving protection-deprotection sequences and chemoselective reactions.
Specific Routes to Dihydroxyindazole Structures
Synthesizing dihydroxyindazoles can be approached either by building the indazole ring onto a pre-existing dihydroxylated (or protected dihydroxy) benzene ring or by introducing the hydroxyl groups after the indazole core is formed.
A highly efficient, modern approach involves a one-pot [3+2] cycloaddition. A documented synthesis for 1H-indazole-4,7-diols proceeds via the condensation of a phenol (B47542) and a diazomethyl benzene intermediate in water, using iodobenzene (B50100) diacetate as an oxidant. thieme-connect.de Adapting this methodology, a fluorinated hydroquinone (B1673460) derivative could theoretically serve as the starting material to directly generate a fluoro-dihydroxyindazole structure.
A more traditional and versatile method involves a multi-step sequence:
Start with a Protected Precursor: A common strategy is to begin with a fluorinated dimethoxybenzene derivative, such as 2-fluoro-1,4-dimethoxybenzene.
Introduce Functionality for Cyclization: A group necessary for indazole formation (e.g., an amino, nitro, or formyl group) is installed on the dimethoxybenzene ring. Many standard synthetic routes for indazoles begin from ortho-substituted anilines or benzonitriles. nih.govorganic-chemistry.org
Indazole Ring Formation: The functionalized fluorodimethoxybenzene is converted into the corresponding indazole using established cyclization protocols.
Deprotection: The final step involves the cleavage of the two methyl ethers to reveal the diol. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids like hydrobromic acid (HBr). This demethylation step is robust but requires that other functional groups in the molecule can withstand the harsh conditions.
Protection and Deprotection Strategies for Hydroxyl Groups
Due to the reactivity of hydroxyl groups, they often must be protected during multi-step syntheses to prevent unwanted side reactions such as oxidation or acylation. highfine.com The choice of protecting group is crucial and depends on its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its removal. uchicago.edu For a diol system, selective mono-protection or di-protection might be necessary. Furthermore, the N-H of the indazole itself often requires protection. acs.org
Common protecting groups for hydroxyls include ethers and silyl (B83357) ethers. The table below summarizes several widely used options. highfine.com
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability |
| Methoxymethyl ether | MOM | MOM-Cl, DIEA | Acidic (e.g., HCl, TFA) | Stable to base, nucleophiles, mild reducing agents. |
| Tetrahydropyranyl ether | THP | DHP, p-TsOH (cat.) | Acidic (e.g., aq. AcOH, PPTS) | Stable to base, organometallics, hydrides. |
| tert-Butyldimethylsilyl ether | TBDMS/TBS | TBDMS-Cl, Imidazole (B134444) | Fluoride source (TBAF), or Acidic (AcOH) | Stable to base, mild acid. Labile to strong acid. |
| Benzyl ether | Bn | BnBr, NaH | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, many redox reagents. |
Orthogonal protecting group strategies are particularly valuable, allowing for the selective deprotection of one functional group while another remains protected. organic-chemistry.org For example, a TBDMS group (removed by fluoride) and a Benzyl group (removed by hydrogenolysis) can be used to differentiate two hydroxyl groups within the same molecule.
Post-Synthetic Modifications and Functional Group Transformations of Diols
Once the this compound core is synthesized, the diol functionality offers a versatile handle for further derivatization to create a library of analogs. The challenge often lies in achieving regioselectivity between the C-3 and C-6 hydroxyl groups.
Selective Alkylation/Acylation: Organocatalysis has emerged as a powerful tool for the site-selective functionalization of diols. rsc.org Catalysts based on boron, nitrogen, or phosphorus can facilitate mono-alkylation or mono-acylation by differentiating between the electronic and steric environment of the two hydroxyl groups. For instance, the C-3 hydroxyl group is attached to the pyrazole part of the heterocycle, making it electronically distinct from the C-6 hydroxyl on the benzene ring, which may allow for selective reactions.
Conversion to Other Functional Groups: The hydroxyl groups can be converted into a range of other functionalities. For example, they can be transformed into ethers or esters to modulate solubility and pharmacokinetic properties. They can also be converted to triflates (OTf), which are excellent leaving groups for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-nitrogen bonds at the C-3 and C-6 positions. chim.it
Cyclization: The two hydroxyl groups can be used as anchor points to form new rings. Reaction with phosgene (B1210022) or its equivalents could yield a cyclic carbonate, while reaction with a dihalide could form a new ether-based macrocycle, constraining the molecule's conformation.
These post-synthetic modifications are critical for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of a molecule's biological activity. mdpi.compnrjournal.com
Comprehensive Spectroscopic and Advanced Structural Elucidation of 4 Fluoro 1h Indazole 3,6 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Fluoro-1H-indazole-3,6-diol, a suite of NMR experiments would be required to assign all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals and to understand its conformational preferences and potential tautomeric forms.
¹H NMR: The proton NMR spectrum would provide initial information on the number and environment of hydrogen atoms. Key expected signals would include those for the aromatic protons on the indazole ring and the hydroxyl protons. The coupling patterns between adjacent protons would help in assigning their relative positions.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts would be influenced by the attached functional groups, with the carbons bearing the hydroxyl groups and the fluorine atom showing characteristic downfield shifts.
¹⁵N NMR: Nitrogen-15 NMR, although less common, would be valuable for probing the electronic environment of the two nitrogen atoms in the pyrazole (B372694) ring, which is crucial for determining the predominant tautomeric form.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, aiding in the assignment of the aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be critical in piecing together the entire molecular skeleton and confirming the positions of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation.
A hypothetical data table for the expected NMR shifts is presented below, based on general knowledge of similar structures.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H5 | Data not available | Data not available |
| H7 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C3a | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C6 | Data not available | Data not available |
| C7 | Data not available | Data not available |
| C7a | Data not available | Data not available |
| Note: Specific chemical shift values are not available in the public domain for this compound. |
Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is a powerful method to distinguish between these forms in solution. The chemical shifts of the ring atoms, especially the nitrogens and the protons attached to them, are highly sensitive to the tautomeric state. For this compound, it would be essential to determine the predominant tautomer in various solvents, as this can influence its chemical and biological properties. Furthermore, NMR analysis would confirm the regioisomeric purity of the synthesized compound, ensuring that the fluorine and hydroxyl groups are at the intended positions 4, 3, and 6, respectively.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹), N-H stretching of the indazole ring (around 3100-3500 cm⁻¹), C=C and C=N stretching of the aromatic system (in the 1400-1600 cm⁻¹ region), and a strong C-F stretching band.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| O-H Stretch | Data not available |
| N-H Stretch | Data not available |
| C=C/C=N Stretch | Data not available |
| C-F Stretch | Data not available |
| Note: Specific vibrational frequencies are not available in the public domain for this compound. |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the indazole ring and its substituents, and its analysis would help to confirm the connectivity of the atoms.
Computational and Theoretical Chemistry Investigations of 4 Fluoro 1h Indazole 3,6 Diol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of a molecule. These in silico methods provide deep insights into the behavior of molecules like 4-Fluoro-1H-indazole-3,6-diol at the atomic and electronic levels, guiding experimental research and rational drug design.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For substituted indazoles, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine optimized molecular geometries, charge distributions, and molecular electrostatic potential (MEP) maps nih.govcore.ac.uk.
The MEP map is particularly valuable as it illustrates the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a molecule like this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential near the hydrogen atoms of the hydroxyl and amine groups. These calculations are crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the compound's behavior in a biological system.
Illustrative Geometrical Parameters for an Indazole Derivative Core:
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | N1-N2 | 1.38 Å |
| Bond Length | C3-N2 | 1.33 Å |
| Bond Length | C4-F | 1.36 Å |
| Bond Length | C6-O | 1.37 Å |
| Bond Angle | C7a-N1-N2 | 112.5° |
| Bond Angle | N1-N2-C3 | 104.0° |
Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons dergipark.org.trresearchgate.net. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability irjweb.com.
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive. For indazole derivatives, DFT calculations have been employed to determine these energy gaps, revealing how different substituents affect the electronic properties and reactivity of the core structure nih.govresearchgate.net. For this compound, the electron-withdrawing fluorine atom and electron-donating hydroxyl groups would significantly influence the energies of the frontier orbitals.
Illustrative FMO Data for Substituted Indazoles:
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Indazole-A | -6.25 | -1.50 | 4.75 |
| Indazole-B | -6.50 | -1.85 | 4.65 |
| Indazole-C | -6.10 | -1.20 | 4.90 |
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds. DFT calculations can accurately predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) nih.govcore.ac.uk. By comparing the computed spectra with experimental data, researchers can validate the identity and purity of their compounds.
For this compound, theoretical calculations would predict characteristic vibrational modes for the O-H, N-H, C-F, and C-O bonds. Similarly, the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule can be calculated. These predictions are often scaled using empirical formulas to improve their correlation with experimental values nrel.gov.
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. Computational studies consistently show that the 1H-tautomer of indazole is thermodynamically more stable than the 2H-form researchgate.netnih.gov. Quantum chemical methods can be used to calculate the relative energies and thermodynamic properties (enthalpy, Gibbs free energy) of different isomers and tautomers of this compound. This analysis is crucial for understanding which form is likely to predominate under various conditions, which in turn affects the compound's chemical and biological properties. The stability is determined by comparing the total energies of the optimized geometries of the different forms umn.edujocpr.com.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the interactions of a molecule with its biological environment, providing insights that are critical for drug discovery and development.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein receptor. This method is widely used in drug design to screen for potential drug candidates and to understand their mechanism of action at a molecular level biotech-asia.orgjchr.org.
For this compound, molecular docking studies would be performed to predict its binding affinity and interaction patterns with various protein targets. The indazole scaffold is a common feature in many kinase inhibitors biotech-asia.org. Docking simulations could reveal key interactions, such as hydrogen bonds between the hydroxyl and NH groups of the indazole derivative and amino acid residues in the active site of a target protein. The results are typically scored based on binding energy, with lower energies indicating a more favorable interaction nih.govresearchgate.net.
Illustrative Molecular Docking Results for an Indazole Derivative:
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Tyrosine Kinase (e.g., 4AGD) | -7.5 | GLU828 | Hydrogen Bond |
| PHE829 | π-π Stacking | ||
| Renal Cancer Protein (e.g., 6FEW) | -8.2 | ASP690 | Hydrogen Bond |
| LYS640 | Hydrogen Bond |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations would provide crucial insights into its conformational landscape and its interactions with biological macromolecules. Conformational sampling, a key aspect of MD, allows for the exploration of the different spatial arrangements (conformers) that the molecule can adopt. nih.gov This is vital as the biological activity of a molecule is often dictated by its three-dimensional shape.
The process would involve placing the this compound molecule in a simulated physiological environment, typically a box of water molecules with appropriate ions. The forces between all atoms are then calculated using a force field, and Newton's laws of motion are applied to simulate the movements of the atoms over a specific period. The resulting trajectory provides a detailed view of the molecule's flexibility and the probabilities of it existing in various conformational states.
Furthermore, MD simulations are instrumental in understanding binding dynamics. By simulating the interaction of this compound with a target protein, for instance, researchers can observe the process of binding and unbinding at an atomic level. This can reveal the key amino acid residues involved in the interaction, the stability of the resulting complex, and the role of water molecules in mediating the binding. Such information is invaluable for rational drug design and for optimizing the affinity and selectivity of a lead compound.
Below is a hypothetical data table illustrating the kind of information that could be derived from MD simulations of this compound.
| Simulation Parameter | Description | Hypothetical Value/Observation |
| Simulation Time | Total length of the simulation. | 100 nanoseconds |
| Predominant Conformer | The most frequently observed molecular conformation. | Planar indazole ring with specific hydroxyl group orientations. |
| RMSD (Root Mean Square Deviation) | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | 1.5 Å (indicating conformational stability) |
| Binding Free Energy | The energy associated with the binding of the molecule to a hypothetical target protein. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the binding pocket that form significant interactions with the molecule. | Asp120, Phe250, Arg310 |
Mechanistic Studies and Reaction Pathway Elucidation using Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of chemical reactions and mapping out potential reaction pathways. For this compound, these methods could be applied to understand its synthesis and potential metabolic transformations. DFT calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies. nih.gov
For instance, in the synthesis of the indazole core, computational studies can help to verify proposed reaction mechanisms. A new hydrogen-bond-propelled mechanism has been proposed for the cyclization step in the synthesis of 1H-indazole, which could be computationally verified for the fluorinated and dihydroxylated analog. researchgate.net By calculating the energy barriers for different possible pathways, the most likely reaction mechanism can be identified. This not only provides fundamental chemical insight but also can guide the optimization of reaction conditions to improve yield and reduce byproducts.
Moreover, computational studies can predict the reactivity of this compound. By calculating molecular properties such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. This is particularly useful in predicting potential sites of metabolism by enzymes such as cytochrome P450.
The following table presents hypothetical data from a DFT study on a key synthetic step for this compound.
| Parameter | Description | Hypothetical Energy (kcal/mol) |
| Reactant Energy | The energy of the starting materials. | 0.0 |
| Transition State Energy | The energy of the highest point on the reaction coordinate. | +25.3 |
| Product Energy | The energy of the final product. | -15.8 |
| Activation Energy | The energy barrier that must be overcome for the reaction to occur (Transition State Energy - Reactant Energy). | +25.3 |
| Reaction Enthalpy | The net energy change of the reaction (Product Energy - Reactant Energy). | -15.8 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)
The intermolecular interactions of this compound are critical to its physical properties and its interactions with biological targets. The molecule possesses several functional groups capable of forming a variety of non-covalent interactions.
Hydrogen Bonding: The presence of two hydroxyl (-OH) groups and the N-H group of the indazole ring makes this compound a potent hydrogen bond donor. The nitrogen atoms in the pyrazole (B372694) ring and the oxygen atoms of the hydroxyl groups can also act as hydrogen bond acceptors. These interactions are highly directional and play a significant role in determining the crystal structure of the molecule and its binding to protein targets. core.ac.uk
Halogen Bonding: The fluorine atom at the 4-position introduces the possibility of halogen bonding. Although fluorine is the least polarizable halogen, it can participate in halogen bonds, particularly when the carbon to which it is attached is part of an electron-deficient system. nih.govrsc.org This interaction involves the electrophilic region on the fluorine atom (the σ-hole) and a nucleophilic partner. beilstein-journals.org The electron-withdrawing nature of the indazole ring could enhance the ability of the fluorine atom to engage in such interactions. ossila.com
A summary of the potential intermolecular interactions for this compound is provided in the table below.
| Interaction Type | Donor/Acceptor Groups in this compound | Potential Interaction Partners |
| Hydrogen Bonding | Donors: -OH, -NHAcceptors: -OH, Ring Nitrogens | Water, Amino acid side chains (e.g., Ser, Thr, Asp, Glu, His), other molecules of the same compound. |
| π-π Stacking | Indazole aromatic system | Aromatic amino acids (Phe, Tyr, Trp), other aromatic drug molecules. |
| Halogen Bonding | Fluorine atom | Lewis bases, such as the carbonyl oxygen of a peptide backbone or electron-rich aromatic rings. |
Exploration of Biological Activities and Mechanistic Studies in Vitro and Preclinical Models for 4 Fluoro 1h Indazole 3,6 Diol Analogs
Enzyme Inhibition and Activation Studies
Derivatives of the indazole scaffold have demonstrated a broad spectrum of enzyme-modulating activities, including the inhibition of protein kinases and metabolic enzymes. The presence of fluorine and hydroxyl groups, as seen in 4-Fluoro-1H-indazole-3,6-diol, can significantly influence the potency and selectivity of these interactions.
Protein Kinase Inhibition (e.g., Tyrosine Kinases, Serine/Threonine Kinases, EGFR, VEGFR, FGFR, ASK1, TTK)
Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.
Tyrosine Kinases:
Fibroblast Growth Factor Receptors (FGFRs): Analogs of 1H-indazol-3-amine have been identified as inhibitors of FGFR1 and FGFR2. Structure-activity relationship (SAR) studies have shown that fluorine substitution at the 6-position of the indazole ring can enhance both enzymatic and cellular potency. For instance, a 6-fluoro-substituted analog exhibited an IC50 value of less than 4.1 nM against FGFR1 and 2.0 nM against FGFR2 nih.gov. In contrast, fluorine substitutions on other parts of the molecule were not well-tolerated nih.gov. Another study on 1H-indazol-3-amine derivatives identified a compound with a 6-(3-methoxyphenyl) substituent as a potent FGFR1 inhibitor with an IC50 of 15.0 nM nih.gov.
Vascular Endothelial Growth Factor Receptor (VEGFR): The indazole scaffold is a key component of several VEGFR inhibitors. While specific data on this compound analogs is limited, the general class of indazole derivatives has shown significant promise in targeting VEGFR-2, a key mediator of angiogenesis.
Epidermal Growth Factor Receptor (EGFR): Indazole-based compounds have been developed as inhibitors of EGFR, including drug-resistant mutants. A fluorinated derivative demonstrated significant activity against various EGFR variants, with EC50 values in the sub-nanomolar to nanomolar range nih.gov. Specifically, it showed an EC50 of 191 nM in H1975 cells and 22 nM in HCC827 cells, while largely sparing wild-type EGFR nih.gov.
Serine/Threonine Kinases:
Apoptosis signal-regulating kinase 1 (ASK1): A series of 1H-indazole derivatives have been evaluated as novel ASK1 inhibitors. One promising compound from this series demonstrated excellent in vitro ASK1 kinase activity and was found to suppress phosphorylation in the ASK1-p38/JNK signaling pathway nih.govresearchgate.net. This highlights the potential of indazole analogs in modulating stress and apoptotic signaling cascades.
TTK (Mps1): Indazole derivatives have been explored as inhibitors of the mitotic kinase TTK. While specific fluoro- and hydroxyl-substituted analogs were not detailed, the core indazole structure is crucial for activity.
Other Serine/Threonine Kinases: Indazole derivatives have also shown inhibitory activity against other serine/threonine kinases. For example, N1-benzoylated 5-(4-pyridinyl)indazole-based compounds have been identified as inhibitors of haspin and Clk4, with substitutions on the benzoyl ring modulating potency and selectivity. Notably, an ortho-hydroxy substitution shifted the potency towards Clk4 (IC50 = 0.250 μM), while a meta-hydroxy substitution favored haspin inhibition (IC50 = 0.478 μM) uni-saarland.de. Additionally, 1H-indazole-3-carboxamide derivatives have shown inhibitory potential against human GSK-3, with a methoxy (B1213986) group at the 5-position of the indazole ring being important for high potency nih.gov.
Interactive Data Table: Protein Kinase Inhibition by Indazole Analogs
| Compound Class | Target Kinase | IC50/EC50 | Key Substitutions |
| 1H-Indazol-3-amine analog | FGFR1 | < 4.1 nM | 6-Fluoro |
| 1H-Indazol-3-amine analog | FGFR2 | 2.0 nM | 6-Fluoro |
| 1H-Indazol-3-amine analog | FGFR1 | 15.0 nM | 6-(3-methoxyphenyl) |
| Fluorinated Indazole derivative | EGFR (H1975 cells) | 191 nM | Fluorine substitution |
| Fluorinated Indazole derivative | EGFR (HCC827 cells) | 22 nM | Fluorine substitution |
| N1-benzoyl-5-(4-pyridinyl)indazole | Clk4 | 0.250 μM | ortho-Hydroxy on benzoyl |
| N1-benzoyl-5-(4-pyridinyl)indazole | Haspin | 0.478 μM | meta-Hydroxy on benzoyl |
| 1H-Indazole-3-carboxamide | GSK-3β | 0.35 μM | 5-Methoxy |
Inhibition of Metabolic Enzymes (e.g., IDO1, COX-2, MAO, HDAC6)
The therapeutic potential of indazole analogs extends to the inhibition of metabolic enzymes that play crucial roles in various pathological conditions.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in tryptophan metabolism and is a target in cancer immunotherapy. Several 1H-indazole derivatives have been synthesized and evaluated for their IDO1 inhibitory activity. A series of 3-substituted 1H-indazoles showed potent inhibition, with two compounds having IC50 values of 720 nM and 770 nM. The 1H-indazole ring and a carbohydrazide (B1668358) moiety at the C3 position were identified as crucial for this activity nih.gov. Another series of 1H-indazole derivatives with disubstituents at the 4- and 6-positions also displayed significant IDO1 inhibitory activity, with one compound showing an IC50 of 5.3 μM nih.gov. More recently, novel 1,3-dimethyl-6-amino indazole derivatives were designed as IDO1 inhibitors, with one compound effectively suppressing IDO1 expression in a concentration-dependent manner nih.gov.
Modulation of Other Enzymes (e.g., Mycobacterial Lipoamide (B1675559) Dehydrogenase)
Analogs of the indazole scaffold have also been investigated for their activity against enzymes from pathogenic organisms.
Mycobacterial Lipoamide Dehydrogenase: In the search for new treatments for tuberculosis, indazole derivatives have been explored as inhibitors of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd). These efforts aim to develop compounds that can selectively inhibit the bacterial enzyme over its human counterpart.
Receptor Binding and Signaling Pathway Modulation
Beyond direct enzyme inhibition, indazole analogs can exert their biological effects by binding to specific receptors and modulating intracellular signaling pathways.
Analysis of Signaling Pathway Perturbations (e.g., MAPK pathways, Apoptotic Pathways)
The modulation of enzymes and receptors by indazole analogs ultimately leads to perturbations in cellular signaling pathways, influencing cell fate decisions such as proliferation, survival, and apoptosis.
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways are central to the regulation of numerous cellular processes. Indazole derivatives have been shown to modulate these pathways. For instance, novel 1,3-dimethyl-6-amino indazole derivatives have been found to selectively activate the extracellular signal-regulated kinases (ERK) in the MAPK pathway in hypopharyngeal carcinoma cells nih.gov. Furthermore, a series of indazole amide-based compounds have been developed as potent inhibitors of ERK1/2 nih.gov. The inhibition of upstream kinases like ASK1 by indazole analogs also directly impacts the MAPK signaling cascade, specifically the p38/JNK pathways nih.govresearchgate.net.
Apoptotic Pathways: Several studies have demonstrated the ability of indazole derivatives to induce apoptosis in cancer cells. One study found that a particular indazole derivative promoted apoptosis in breast cancer cells by upregulating the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. This compound was also observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), suggesting the involvement of the mitochondrial apoptotic pathway nih.gov. Another investigation revealed that novel indazole-based small compounds could enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells nih.gov. This enhancement of TRAIL-induced cell death was associated with an increase in the sub-G1 population, a hallmark of apoptosis nih.gov.
In Vitro Cellular Activity Profiling
The cellular activity of this compound analogs has been extensively profiled in various in vitro models. These studies are crucial in elucidating the compounds' potential as therapeutic agents by examining their effects on cell proliferation, cell death mechanisms, and inflammatory pathways.
Antiproliferative Studies in Cell Line Models
Analogs of the indazole scaffold have demonstrated significant growth inhibitory activity against a range of human cancer cell lines. The antiproliferative efficacy is often influenced by the nature and position of substituents on the indazole ring.
For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory effects on human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines. One of the most promising compounds from this series, compound 6o , showed a potent inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC₅₀) value of 5.15 µM. nih.gov Notably, this compound exhibited high selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293), with an IC₅₀ of 33.2 µM. nih.gov
In another study, a series of indazole derivatives were synthesized and screened for antiproliferative activity. Compound 2f from this series displayed potent growth inhibition against several cancer cell lines, with IC₅₀ values of 0.23 µM for the 4T1 breast cancer cell line, 0.80 µM for HepG2 cells, and 0.34 µM for MCF-7 breast cancer cells. nih.gov
Furthermore, curcumin (B1669340) indazole analogs have been tested for cytotoxicity against MCF-7 (breast), HeLa (cervical), and WiDr (colorectal) cancer cell lines. These compounds showed low to moderate cytotoxic activity, with one analog, 3b , demonstrating the highest activity against WiDr cells with an IC₅₀ of 27.20 µM and an excellent selectivity index of 5.27 when compared to normal Vero cells. japsonline.com
The antiproliferative activity of various indazole analogs is summarized in the table below.
| Compound Series | Specific Analog | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|---|
| 1H-Indazole-3-amine derivatives | 6o | K562 | Chronic Myeloid Leukemia | 5.15 |
| 1H-Indazole-3-amine derivatives | 6o | HEK-293 | Normal Kidney (Control) | 33.2 |
| Substituted Indazole derivatives | 2f | 4T1 | Breast Cancer | 0.23 |
| Substituted Indazole derivatives | 2f | HepG2 | Hepatoma | 0.80 |
| Substituted Indazole derivatives | 2f | MCF-7 | Breast Cancer | 0.34 |
| Curcumin Indazole analogs | 3b | WiDr | Colorectal Carcinoma | 27.20 |
| Curcumin Indazole analogs | 3b | MCF-7 | Breast Cancer | 45.97 - 86.24 |
| Curcumin Indazole analogs | 3d | HeLa | Cervical Cancer | 46.36 |
Mechanistic Analysis of Cell Death Induction (e.g., Apoptosis, Necroptosis)
Investigations into the mechanisms underlying the antiproliferative effects of indazole analogs have revealed their ability to induce programmed cell death, primarily through apoptosis.
Apoptosis: Studies have shown that certain indazole derivatives trigger the intrinsic apoptotic pathway. For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.govrsc.org This was associated with a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels. nih.gov Mechanistically, the treatment led to the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2. nih.govrsc.org Similarly, compound 6o was confirmed to induce apoptosis by inhibiting Bcl-2 family members and affecting the p53/MDM2 pathway. nih.gov
Other novel indazole derivatives have also been identified as potent inducers of apoptosis. Certain compounds were found to activate the intrinsic apoptotic pathway through the overexpression of cytochrome C. nih.gov Some indazole-based compounds have also been shown to enhance apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in hepatocellular carcinoma cells, suggesting a role as TRAIL sensitizers. nih.gov
Necroptosis: Necroptosis is a form of regulated necrotic cell death that is caspase-independent and mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). acs.orgmdpi.com While direct induction of necroptosis by indazole analogs is not extensively documented, some indazole-based kinase inhibitors, such as Pazopanib, have been identified as inhibitors of RIPK1. acs.org This suggests that the indazole scaffold could be used to modulate the necroptosis pathway, potentially inhibiting it in diseases where this form of cell death is pathogenic, such as inflammatory and neurodegenerative conditions. acs.org
Studies on Anti-inflammatory Mechanisms in Cellular Systems
Indazole derivatives, including fluorinated analogs, have demonstrated significant anti-inflammatory properties through various mechanisms in cellular models.
A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov In vitro assays have shown that indazole and its derivatives can inhibit COX-2 in a concentration-dependent manner, with IC₅₀ values for some analogs ranging from 12.32 to 23.42 μM. nih.gov This inhibition of COX-2 is a key contributor to their anti-inflammatory effect. nih.govresearchgate.net
Furthermore, these compounds have been shown to suppress the production of pro-inflammatory cytokines. nih.govresearchgate.net Studies have documented a concentration-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov The anti-inflammatory actions of these indazoles may also be linked to their ability to scavenge free radicals. nih.govresearchgate.net
Specifically, fluorinated indazole derivatives have been investigated for their anti-inflammatory potential. A 6-fluoroindazole scaffold was identified as a potent and selective antagonist of the TRPA1 cation channel, exhibiting in vivo anti-inflammatory activity. nih.gov Additionally, 5-fluoroindazole derivatives have been characterized as inhibitors of RIP2 kinase, a protein involved in inflammatory signaling pathways. nih.gov
Antimicrobial Research in Model Organisms
The therapeutic potential of indazole analogs extends to infectious diseases, with numerous studies demonstrating their activity against a range of bacterial and fungal pathogens.
Antibacterial Activity (Gram-positive and Gram-negative)
Indazole-based compounds have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The unique structure of the bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, often presents a challenge for antimicrobial agents. mdpi.com
A study on novel 4-bromo-1H-indazole derivatives revealed significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov These compounds were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein for bacterial cell division. nih.gov Compound 9 from this series was particularly effective against penicillin-susceptible Streptococcus pyogenes, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, which was more potent than the standard drug ciprofloxacin. nih.gov Another analog, compound 18 , showed potent activity against penicillin-resistant Staphylococcus aureus. nih.gov
The table below summarizes the antibacterial activity of selected 4-bromo-1H-indazole derivatives.
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) |
|---|---|---|---|
| 9 | Streptococcus pyogenes PS | Positive | 4 |
| 18 | Staphylococcus aureus ATCC29213 | Positive | 8 |
| 18 | Staphylococcus aureus PR | Positive | 8 |
| Ciprofloxacin (Control) | Streptococcus pyogenes PS | Positive | 8 |
| Ciprofloxacin (Control) | Staphylococcus aureus ATCC29213 | Positive | 2 |
Antifungal Activity
Analogs of indazole have also been identified as potent antifungal agents, showing efficacy against clinically relevant fungal species. Azoles are a major class of antifungal drugs that act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.comresearchgate.net
A series of indazole-linked triazoles were synthesized and evaluated for their antifungal properties. An analog with a 5-bromo substitution on the indazole ring exhibited significant activity against a variety of fungal cultures, including Candida species and Aspergillus species. nih.gov The Minimum Inhibitory Concentrations (MICs) for this compound against various Aspergillus strains were found to be notably low, indicating potent activity.
The antifungal activity of a selected indazole-linked triazole is presented below.
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 12j (5-bromo-indazole analog) | Aspergillus fumigatus | 0.125 |
| 12j (5-bromo-indazole analog) | Aspergillus flavus | 0.063 |
| 12j (5-bromo-indazole analog) | Aspergillus niger | 0.25 |
| 12j (5-bromo-indazole analog) | Candida albicans | 0.063 |
| 12j (5-bromo-indazole analog) | Candida parapsilosis | 0.031 |
| Fluconazole (Control) | Candida albicans | 0.25 |
| Fluconazole (Control) | Candida parapsilosis | 0.5 |
Antiprotozoal Activity
Substituted indazole scaffolds have emerged as a promising class of compounds in the search for novel antiprotozoal agents. Research has demonstrated that various analogs of the indazole nucleus exhibit significant activity against a range of protozoan parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.gov These parasites are responsible for widespread diseases such as amebiasis, giardiasis, and trichomoniasis, respectively. nih.gov The need for new therapeutic options is driven by the increasing resistance to existing drugs like metronidazole (B1676534). nih.gov
In vitro studies have shown that certain 2-phenyl-2H-indazole derivatives are potent inhibitors of protozoal growth. nih.gov For instance, a series of 22 indazole derivatives were synthesized and evaluated for their antiprotozoal effects. nih.gov The biological assays identified several structural features that enhance the antiprotozoal activity against the three tested protozoans. nih.gov Notably, derivatives with electron-withdrawing groups attached to the 2-phenyl ring displayed strong antiprotozoal activity. nih.govnih.gov
Specifically, against E. histolytica, 2-phenyl-2H-indazole derivatives featuring methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substitutions showed IC₅₀ values of less than 0.050 µM. nih.gov Similarly, for G. intestinalis, derivatives with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, and 2-carboxyphenyl substituents were found to be highly active, also with IC₅₀ values below 0.050 µM. nih.gov Some of these synthesized compounds demonstrated significantly greater potency than the reference drug, metronidazole. For example, one 2,3-diphenyl-2H-indazole derivative was found to be 12.8 times more active than metronidazole against G. intestinalis. researchgate.net
Furthermore, research into other indazole structures, such as indazole N-oxide derivatives, has revealed activity against different protozoa. researchgate.net Certain compounds within this class have shown antichagasic properties against Trypanosoma cruzi and leishmanocidal activity. researchgate.net The mechanism of action for some indazoles is thought to involve the production of free radicals and the inhibition of oxygen uptake in the parasites. researchgate.net
The following table summarizes the antiprotozoal activity of selected 2-phenyl-2H-indazole derivatives against various protozoa.
| Compound Substitution | Target Protozoan | IC₅₀ (µM) |
| Methoxycarbonyl | E. histolytica | < 0.050 |
| 4-Chlorophenyl | E. histolytica | < 0.050 |
| 2-(Trifluoromethyl)phenyl | E. histolytica | < 0.050 |
| 2-Chlorophenyl | G. intestinalis | < 0.050 |
| 2-(Methoxycarbonyl)phenyl | G. intestinalis | < 0.050 |
| 2-(Trifluoromethyl)phenyl | G. intestinalis | < 0.050 |
| 2-Carboxyphenyl | G. intestinalis | < 0.050 |
Structure-Activity Relationship (SAR) Development and Pharmacophore Mapping
The development of effective antiprotozoal agents based on the indazole scaffold heavily relies on understanding the structure-activity relationship (SAR) and employing pharmacophore mapping. SAR studies aim to identify the key structural motifs and physicochemical properties of a molecule that are responsible for its biological activity. nih.gov
For antiprotozoal indazole analogs, SAR analyses have revealed several important trends. A crucial finding is the importance of the substitution pattern on the indazole ring system. For instance, in the case of 2-phenyl-2H-indazole derivatives, the presence of a 2-phenyl substitution was found to increase antiprotozoal activity nine-fold. nih.gov Furthermore, the nature and position of substituents on this phenyl ring are critical. The presence of electron-withdrawing groups generally enhances the antiprotozoal efficacy. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies on indazole N-oxides have also suggested that properties like lipophilicity and structural volume play a significant role in their trypanocidal activity. researchgate.net
Pharmacophore modeling is a computational approach that complements SAR studies by identifying the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. mdpi.com A pharmacophore model defines the key features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships. ugm.ac.id This model can then be used to screen large databases of chemical compounds to identify new potential drug candidates that fit the model, thereby accelerating the drug discovery process. mdpi.com
In the context of indazole analogs, pharmacophore modeling can be used to design new derivatives with potentially improved antiprotozoal activity. By aligning a set of known active indazole compounds, a common feature pharmacophore model can be generated. ugm.ac.id This model would highlight the critical chemical functionalities required for interacting with the parasitic target. For example, a model might indicate the necessity of a hydrophobic aromatic ring at a certain position, a hydrogen bond acceptor at another, and a specific spatial distance between them. Researchers can then use this model as a template to design novel indazole derivatives that possess these key features, leading to a more rational and targeted approach to drug design.
The table below outlines the key SAR findings for antiprotozoal indazole analogs.
Potential Applications in Materials Science and Advanced Chemical Engineering
Polymer and Copolymer Synthesis utilizing Diol Functionality
The presence of two hydroxyl groups makes the molecule a prime candidate as a diol monomer in polymerization reactions. Diols are fundamental building blocks for a wide range of polymers, including polyesters and polyurethanes, valued for their durability, flexibility, and resistance. specialchem.com
The 3,6-diol arrangement on the indazole ring is analogous to the catechol groups found in 3,4-dihydroxyphenylalanine (DOPA), the key amino acid responsible for the remarkable underwater adhesion of marine mussels. nih.govmdpi.com This field, known as mussel-inspired chemistry, leverages catechol's ability to undergo oxidation and crosslinking to form strong, adhesive, and water-resistant polymer coatings. nih.govmdpi.com
Research has demonstrated that other indazole diols, such as 5,6-dihydroxy-1H-indazole, can undergo redox-facilitated self-polymerization, similar to dopamine, to form polymeric materials. researchgate.net This indicates a strong potential for 4-Fluoro-1H-indazole-3,6-diol to be used in similar applications. The resulting polymers could be applied as surface coatings for medical devices, marine equipment, or as tissue adhesives, offering strong adhesion in wet environments. mdpi.comresearchgate.net The incorporation of the fluoro-indazole core could further enhance the stability and modify the surface properties of these coatings.
As a diol monomer, this compound can be reacted with diacids or diisocyanates to form a variety of functional copolymers, such as polyesters and polyurethanes. specialchem.comnih.govijrpc.com The rigid, aromatic indazole core would be integrated directly into the polymer backbone, likely imparting enhanced thermal stability and mechanical strength compared to purely aliphatic polymers. ijrpc.com
The fluorine atom would also play a crucial role, potentially increasing the polymer's thermal stability, chemical resistance, and hydrophobicity. nih.gov By carefully selecting co-monomers, it is possible to synthesize a range of copolymers with tailored properties, from rigid, high-performance plastics to flexible elastomers for specialized applications. nih.govrsc.org
| Component | Role in Polymer Synthesis | Potential Benefit to Polymer |
| Diol Functionality | Acts as a monomer for polycondensation reactions. | Enables formation of polyesters, polyurethanes, etc. |
| Indazole Core | Forms a rigid, aromatic segment in the polymer backbone. | May increase thermal stability and mechanical strength. |
| Fluorine Atom | Modifies electronic properties and intermolecular forces. | Can enhance chemical resistance and hydrophobicity. |
| Catechol-like Structure | Allows for oxidative crosslinking and adhesion. | Enables development of mussel-inspired adhesive coatings. |
Development of Fluorescent Materials and Optoelectronic Applications
The conjugated heterocyclic system of the indazole ring suggests inherent photophysical properties that are valuable for optoelectronic applications. Heterocyclic compounds, including those based on imidazole (B134444) and indole, are widely researched for their roles in light-emitting and light-harvesting technologies. rsc.orgnih.gov
Aggregation-Induced Emission (AIE) is a phenomenon where certain molecules are non-emissive in dilute solutions but become highly fluorescent upon aggregation in the solid state or in poor solvents. nih.govnih.gov This effect is often observed in molecules with rotatable peripheral groups attached to a conjugated core. The restriction of these intramolecular rotations in the aggregated state blocks non-radiative decay pathways, opening up a radiative channel that results in strong light emission. nih.govresearchgate.net
Imidazole-based luminogens with multiple phenyl rotors have been shown to exhibit AIE. nih.govnih.gov Given that this compound possesses a rigid, planar indazole core, it is conceivable that with appropriate functionalization, it could serve as a scaffold for AIE-active materials. Such materials are of great interest for applications in chemical sensing, bio-imaging, and solid-state lighting. rsc.org
The development of stable and efficient blue-emitting materials remains a key challenge in OLED technology. nih.gov Bipolar molecules containing donor and acceptor moieties are an effective design strategy for such emitters. nih.gov The indazole core can act as part of a chromophore, and its derivatives are explored for these applications. The electron-withdrawing nature of the fluorine atom can help tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and achieving desired emission colors, particularly in the blue spectrum. nih.govnih.gov Therefore, this compound could serve as a valuable building block for synthesizing multifunctional emitter or host materials for high-performance OLEDs.
In DSSCs, an organic dye molecule absorbs sunlight and injects an electron into a semiconductor, typically titanium dioxide (TiO₂). nih.gov Effective dyes often feature a Donor-π bridge-Acceptor (D-π-A) structure. Indole and imidazole-based heterocycles are frequently used as donors or π-spacers in these dyes due to their electron-rich nature and structural planarity. rsc.orgnih.gov
The this compound structure is well-suited for a role in DSSCs. The indazole moiety can serve as a component of the conjugated system. researchgate.net Crucially, the diol functionality, particularly the hydroxyl groups, can act as anchoring groups to bind the dye molecule firmly to the TiO₂ surface, which is essential for efficient electron injection. Co-sensitization, where multiple dyes are used, has been shown to enhance DSSC efficiency, and new indazole-based dyes are promising candidates for such systems. nih.govresearchgate.net
| Application | Role of this compound | Key Structural Features |
| AIE Materials | Potential core for an AIE-active luminogen. | Rigid, planar indazole nucleus. |
| OLEDs | Building block for blue emitter or host materials. | Conjugated system; electron-withdrawing fluorine for tuning energy levels. |
| DSSCs | Component of a sensitizer (B1316253) dye. | Indazole core as part of the D-π-A structure; diol groups for anchoring to TiO₂. |
Corrosion Inhibition Studies for Metal Protection
The structural characteristics of this compound suggest its potential as an effective corrosion inhibitor for various metals and alloys. The indazole ring system, a heterocyclic aromatic structure containing two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry and has demonstrated considerable efficacy in preventing metallic corrosion. These nitrogen atoms can serve as active centers for adsorption onto metal surfaces, a critical first step in the formation of a protective barrier against corrosive agents.
The inclusion of two hydroxyl (-OH) groups in the 6- and 3-positions of the indazole ring is anticipated to significantly enhance the molecule's ability to adhere to metal surfaces. Hydroxyl groups are known to form strong coordinate bonds with metal atoms, thereby creating a robust and stable protective film. This film acts as a physical barrier, isolating the metal from the aggressive electrolyte solution and mitigating the electrochemical reactions that lead to corrosion.
Furthermore, the presence of a fluorine atom at the 4-position introduces a region of high electron density, which can further augment the molecule's adsorption characteristics. The electronegativity of fluorine can influence the electronic distribution within the indazole ring, potentially leading to stronger and more effective interactions with the metal surface. This synergistic effect of the indazole core, hydroxyl groups, and fluorine atom could result in a highly efficient, mixed-type corrosion inhibitor, capable of retarding both anodic and cathodic corrosion reactions.
While experimental data for this compound is not yet available, a comparative analysis with other studied indazole derivatives provides a basis for these predictions. The following table summarizes the inhibition efficiencies of related indazole compounds on different metals, illustrating the general potential of this class of molecules.
| Compound | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) |
| Indazole | Brass | 1M HCl | >90 |
| 5-Nitroindazole | Mild Steel | 1M HCl | ~95 |
| 1-Methyl-3-phenyl-1H-indazole | Mild Steel | 0.5M H2SO4 | ~88 |
This table is illustrative and based on data for related indazole compounds, not this compound.
Design of Smart Materials and Sensors
The unique combination of a fluorinated heterocyclic core and hydroxyl functional groups in this compound makes it a compelling candidate for the design of smart materials and sensors. The indazole moiety is known to be a versatile building block for the synthesis of semiconducting molecules and polymers, which are fundamental components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The fluorine substituent can be leveraged to fine-tune the electronic properties of the molecule, such as its energy gap. This ability to modulate the electronic structure is crucial for developing materials with specific optical and electrical characteristics. The hydroxyl groups, on the other hand, offer sites for further chemical modification and polymerization. They can also facilitate intermolecular interactions, such as hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials incorporating this molecule.
In the context of sensor technology, the nitrogen atoms in the indazole ring and the oxygen atoms of the hydroxyl groups can act as binding sites for specific ions or molecules. Upon binding of a target analyte, the electronic properties of the this compound unit could be altered, leading to a detectable change in an optical or electrical signal. For instance, coordination with a metal ion could quench or enhance its fluorescence, forming the basis of a chemosensor.
The potential for this compound to be integrated into polymeric structures or thin films could lead to the development of responsive materials. For example, a polymer containing this compound might exhibit changes in its conductivity or optical properties in response to environmental stimuli like pH, temperature, or the presence of specific chemical species.
While dedicated research into the application of this compound in these advanced fields is still forthcoming, its predicted physicochemical properties, extrapolated from its structural features, mark it as a molecule of significant interest for future innovations in materials science and chemical engineering.
Future Research Trajectories and Interdisciplinary Perspectives
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of polysubstituted indazoles, such as 4-Fluoro-1H-indazole-3,6-diol, presents considerable challenges in terms of regioselectivity and functional group tolerance. Future research will necessitate the development of innovative and sustainable synthetic methodologies to access this and related compounds efficiently.
Green chemistry principles will be central to these efforts, focusing on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. benthamdirect.com Catalyst-based approaches, including transition-metal catalysis and acid/base catalysis, have shown significant promise in advancing indazole synthesis. benthamdirect.com Further exploration of photocatalysis and electrochemical synthesis could offer milder and more selective routes. nih.gov
Key areas of focus will include:
Late-stage C-H functionalization: This strategy allows for the direct introduction of fluorine and hydroxyl groups onto a pre-formed indazole core, potentially reducing the number of synthetic steps.
Flow chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, improving safety and scalability.
Biocatalysis: The use of enzymes could provide highly selective and environmentally friendly methods for key transformations.
A plausible synthetic approach could involve the fluorination of a suitable indazole precursor using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org Subsequent hydroxylation could be achieved through various oxidation methods.
Exploration of Novel Biological Targets and Mechanistic Underpinnings
Indazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The unique electronic properties conferred by the fluorine atom, combined with the hydrogen-bonding capabilities of the two hydroxyl groups in this compound, suggest that it could interact with a variety of biological targets.
Future research should focus on:
High-throughput screening: Testing the compound against a broad range of biological targets to identify potential therapeutic applications.
Target identification and validation: Once a biological activity is identified, further studies will be needed to pinpoint the specific molecular target.
Mechanism of action studies: Elucidating how the compound interacts with its target at a molecular level is crucial for rational drug design and optimization.
Given the prevalence of indazoles as kinase inhibitors, it is plausible that this compound could target specific kinases involved in disease pathways. researchgate.net The fluorine atom can enhance binding affinity and metabolic stability, while the hydroxyl groups can form key hydrogen bonds with the target protein. nih.gov
Integration of Advanced Computational and Experimental Approaches for Rational Design
Computational chemistry plays an increasingly important role in modern drug discovery and materials science. acs.org For a novel compound like this compound, computational approaches can provide valuable insights and guide experimental efforts.
Key computational methods to be employed include:
Molecular docking: To predict the binding mode and affinity of the compound to various biological targets. biotech-asia.org
Molecular dynamics simulations: To study the dynamic behavior of the compound and its interactions with its target over time.
Quantum mechanics calculations: To understand the electronic properties of the molecule and predict its reactivity.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-like properties of the compound in the early stages of development. biotech-asia.org
By integrating these computational methods with experimental validation, researchers can adopt a rational design approach to optimize the properties of this compound for specific applications. longdom.org
Expansion into Emerging Areas of Materials Science and Nanotechnology
The unique photophysical properties of many heterocyclic compounds make them attractive candidates for applications in materials science and nanotechnology. The indazole nucleus, with its extended π-system, is no exception. The introduction of a fluorine atom and hydroxyl groups in this compound could further modulate these properties.
Potential applications in these emerging fields include:
Organic light-emitting diodes (OLEDs): The fluorescence or phosphorescence of indazole derivatives could be harnessed in the development of new emissive materials.
Organic photovoltaics (OPVs): The electron-accepting or -donating properties of the molecule could be utilized in the active layer of solar cells.
Sensors: The hydroxyl groups could act as recognition sites for specific analytes, leading to changes in the photophysical properties of the molecule upon binding.
Nanoparticle functionalization: The compound could be used to functionalize nanoparticles, imparting specific properties or enabling their use in biological imaging or drug delivery. researchgate.net
Strategies for Overcoming Research Challenges and Enhancing Molecular Selectivity
The development of this compound is not without its challenges. The regioselective synthesis of such a polysubstituted indazole is a significant hurdle. nih.govresearchgate.net The alkylation of the indazole nitrogen, for instance, often leads to a mixture of N1 and N2 isomers, which can be difficult to separate. nih.gov
Strategies to overcome these challenges include:
Development of regioselective synthetic methods: This could involve the use of directing groups or specific catalysts to control the position of functionalization.
Advanced purification techniques: To separate mixtures of isomers and purify the desired product.
Structure-activity relationship (SAR) studies: To understand how the position of substituents affects the properties of the molecule and to guide the design of more selective compounds.
Enhancing molecular selectivity is particularly important in drug discovery, where off-target effects can lead to unwanted side effects. By carefully designing the structure of the molecule and understanding its interactions with its target, it may be possible to develop highly selective inhibitors.
Q & A
Q. Critical Parameters :
- Temperature control during fluorination to avoid side reactions.
- pH adjustment during hydroxylation to prevent over-oxidation.
- Purity of intermediates validated via HPLC (≥98%) .
How can researchers resolve contradictions in NMR and mass spectrometry data during structural elucidation of fluorinated indazole derivatives?
Advanced Research Focus
Contradictions often arise from:
- Tautomerism : Indazole derivatives exhibit keto-enol tautomerism, altering NMR peak positions. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize tautomers .
- Isotopic Interference : Fluorine (¹⁹F) and iodine (in analogs like 4-Fluoro-6-iodo-1H-indazole) cause splitting patterns. Employ ¹H-¹³C HSQC and HMBC for unambiguous assignments .
- Mass Fragmentation : Use high-resolution MS (HRMS) to distinguish between molecular ion peaks and fragments. Cross-validate with computational tools (e.g., Gaussian for theoretical fragmentation) .
Q. Example Workflow :
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
Perform 2D NMR (COSY, NOESY) to map proton-proton correlations.
Compare experimental HRMS data with simulated spectra (e.g., via mzCloud) .
What strategies improve regioselectivity in fluorine substitution for indazole derivatives?
Advanced Research Focus
Regioselectivity is influenced by:
- Directing Groups : Install electron-withdrawing groups (e.g., nitro) at specific positions to direct fluorination. For example, 6-nitro-1H-indazole derivatives show preferential fluorination at C4 .
- Catalytic Systems : Use Cu(I)/ligand systems (e.g., phenanthroline) to enhance C–F bond formation at sterically hindered positions .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states for meta-substitution, while non-polar solvents favor ortho/para .
Case Study :
In 4-Fluoro-3-hydroxy-6-methoxyindazole synthesis, methoxy groups at C6 direct fluorination to C4 via steric and electronic effects, achieving >90% regioselectivity .
How does the fluorine substituent impact the compound’s biological activity compared to non-fluorinated analogs?
Basic Research Focus
Fluorine enhances:
- Metabolic Stability : C–F bonds resist oxidative degradation, prolonging half-life in vitro .
- Bioavailability : Fluorine’s electronegativity improves membrane permeability (logP reduction by 0.5–1.0 units) .
- Target Binding : Fluorine forms hydrogen bonds with kinase active sites (e.g., in anticancer analogs like Selumetinib derivatives) .
Q. Experimental Validation :
- Compare IC₅₀ values of fluorinated vs. non-fluorinated indazoles in enzyme assays (e.g., kinase inhibition).
- Conduct pharmacokinetic studies in murine models to assess AUC (Area Under Curve) improvements .
What computational methods are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. For example, C3 and C6 show high electrophilicity (f⁻ > 0.1) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., water vs. DMF) to predict kinetic barriers .
- Docking Studies : Map electrostatic potential surfaces to design derivatives with optimized target binding (e.g., PARP inhibitors) .
Q. Software Tools :
- Gaussian 16 (DFT).
- GROMACS (MD).
- AutoDock Vina (docking).
How can researchers address low yields in the final hydroxylation step of this compound synthesis?
Basic Research Focus
Low yields arise from:
Q. Optimization Table :
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Oxidant | H₂O₂/Fe(II) | TEMPO/NaClO | 35% → 68% |
| Temperature | 80°C | 50°C | Reduced byproducts |
| Atmosphere | Air | N₂ | Stability +20% |
What are the key challenges in crystallizing this compound for X-ray diffraction studies?
Advanced Research Focus
Challenges include:
- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs .
- Hydrogen Bonding : The compound’s hydroxyl and NH groups form complex H-bond networks, complicating crystal packing. Use slow evaporation at 4°C to grow single crystals .
- Fluorine Disorder : Fluorine’s small size causes positional disorder. Collect data at low temperature (100 K) to minimize thermal motion .
Q. Crystallization Protocol :
Dissolve in hot ethanol (60°C).
Filter and cool to RT at 0.1°C/min.
Add seed crystals after 12 hours .
How do solvent polarity and pH influence the tautomeric equilibrium of this compound?
Q. Basic Research Focus
- Polar Solvents (DMSO) : Stabilize the enol form via H-bonding with hydroxyl groups (80% enol at pH 7) .
- Non-Polar Solvents (Toluene) : Favor the keto form (65% keto) due to reduced solvation .
- pH Effects : Under acidic conditions (pH < 3), the NH group protonates, shifting equilibrium to the keto form. At pH > 10, deprotonation stabilizes the enolate .
Q. Analytical Method :
- UV-Vis spectroscopy (λmax shifts from 270 nm keto → 310 nm enol).
- ¹H NMR: Monitor NH (δ 12.5 ppm keto) vs. OH (δ 9.8 ppm enol) .
What biological assays are most suitable for evaluating the anticancer potential of this compound derivatives?
Q. Advanced Research Focus
Q. Data Interpretation :
- Compare dose-response curves (EC₅₀) with positive controls (e.g., Doxorubicin).
- Validate selectivity via counter-screening against non-cancerous cells (e.g., HEK293) .
How can researchers mitigate toxicity concerns during in vivo studies of fluorinated indazole derivatives?
Q. Advanced Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
